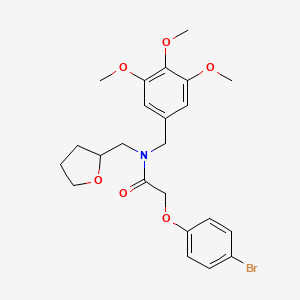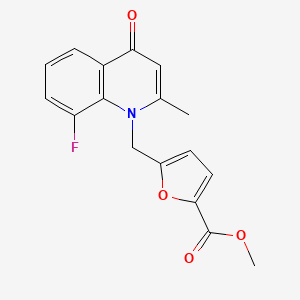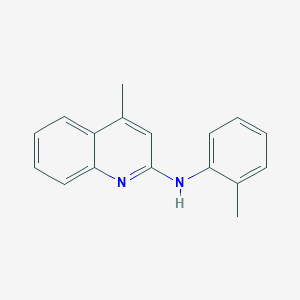
1,6-Dimethyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a heterocyclic compound with the following chemical formula:
- It belongs to the quinoline family and contains a quinoline ring system.
- Quinoline derivatives have diverse biological and pharmacological activities, making them valuable in drug research and development .
- The compound’s structure includes a carboxylic acid group (COOH) and a ketone group (C=O).
1,6-Dimethyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid: C11H9NO3
.Preparation Methods
- One synthetic route involves the hydrolysis of 4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester (Scheme 22), which yields 4-hydroxy-1H-quinolin-2-one .
- Industrial production methods may vary, but this compound can be synthesized in the laboratory using suitable reagents and conditions.
Chemical Reactions Analysis
- Common reagents include acids, bases, and metal catalysts.
- Major products depend on reaction conditions and substituents.
1,6-Dimethyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Notable applications yet to be fully explored.
Industry: May serve as an intermediate in pharmaceutical synthesis.
Mechanism of Action
- The exact mechanism remains an area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives (e.g., oxolinic acid, 4-hydroxyquinolines) .
- its distinct structure sets it apart.
1,6-Dimethyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid: is unique due to its specific substitution pattern.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1,6-dimethyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)9(12(15)16)6-11(14)13(10)2/h3-6H,1-2H3,(H,15,16) |
InChI Key |
BJQMWTYXSBELJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122905.png)
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine](/img/structure/B12122907.png)






![N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)
![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)
